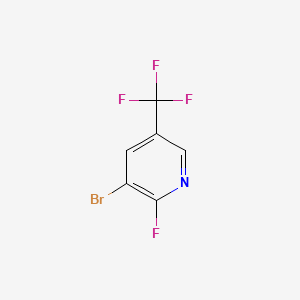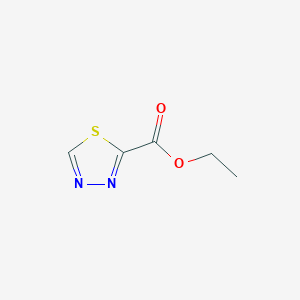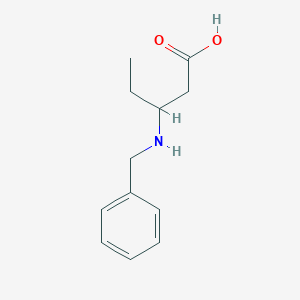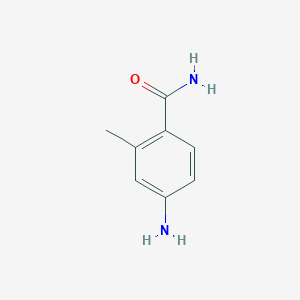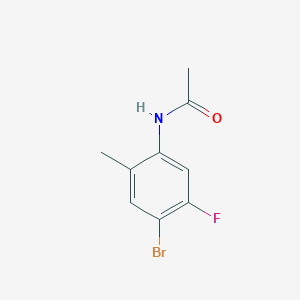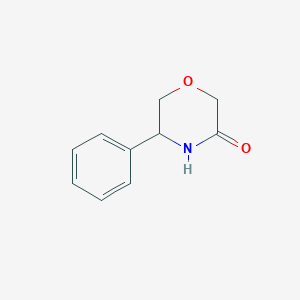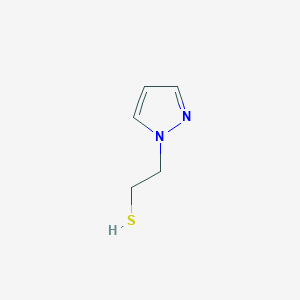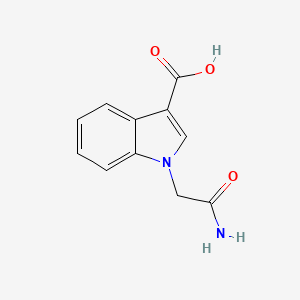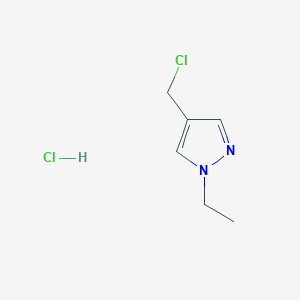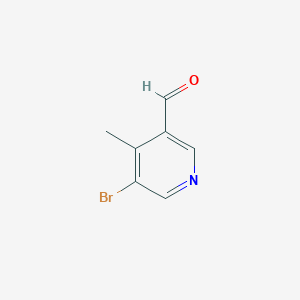
5-Bromo-4-methylnicotinaldehyde
描述
The compound 5-Bromo-4-methylnicotinaldehyde is a brominated aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their reactivity in organic synthesis. For instance, the synthesis of Schiff bases through condensation reactions involving brominated aldehydes is a recurring theme .
Synthesis Analysis
The synthesis of brominated aldehydes and their derivatives typically involves condensation reactions or halogenation steps. For example, the synthesis of a Schiff base compound using 5-bromo-2-hydroxybenzaldehyde was achieved through a solvent-free mechanochemical green grinding method, which is an environmentally friendly approach . Similarly, the preparation of bromodifluoroacetaldehyde involved bromination and subsequent reduction steps . These methods suggest that 5-Bromo-4-methylnicotinaldehyde could potentially be synthesized through analogous halogenation and condensation reactions.
Molecular Structure Analysis
The molecular structure of brominated compounds is often elucidated using spectroscopic methods and confirmed by X-ray diffraction. For instance, the crystal structure of a brominated indole derivative was determined using X-ray single crystal diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis . These techniques could be applied to determine the molecular structure of 5-Bromo-4-methylnicotinaldehyde and to understand its intermolecular interactions.
Chemical Reactions Analysis
Brominated aldehydes participate in various chemical reactions, including the formation of Schiff bases and reactions with indium metal to afford vinyl dioxolanes . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or electrophile in chemical reactions. The synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole from a brominated indole aldehyde under reflux conditions is an example of such reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aldehydes are characterized by their spectroscopic data, thermal stability, and molecular orbital analysis. For example, the thermal stability of a brominated organic compound was reported to be good up to 215°C . Computational methods such as DFT and TD-DFT are used to predict and analyze the electronic spectra, molecular orbitals, and electrostatic potential maps, which provide insights into the electrophilic and nucleophilic regions of the molecules . These analyses are crucial for understanding the reactivity and stability of compounds like 5-Bromo-4-methylnicotinaldehyde.
科学研究应用
- Specific Scientific Field : Radiation Therapy Research .
- Summary of the Application : 5-Bromo-4-thiouracil, a derivative of uracil, has been studied for its potential as a radiosensitizer in cancer treatment. Radiosensitizers are substances that make tumor cells more susceptible to damage by radiation. The research focused on the electron-induced decomposition of 5-Bromo-4-thiouracil and its deoxyribose conjugate, 5-Bromo-4-thio-2′-deoxyuridine .
- Methods of Application or Experimental Procedures : The study involved the use of quadrupole mass spectrometry to detect the anionic products of dissociative electron attachment (DEA). The experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
安全和危害
属性
IUPAC Name |
5-bromo-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKUWJPBSLTFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623676 | |
| Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylnicotinaldehyde | |
CAS RN |
351457-86-8 | |
| Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



